2'-Deoxy-4'-methoxyguanosine

Catalog No.
S13139894
CAS No.
140226-16-0
M.F
C11H15N5O5
M. Wt
297.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-4'-methoxyguanosine

CAS Number

140226-16-0

Product Name

2'-Deoxy-4'-methoxyguanosine

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-1H-purin-6-one

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-20-11(3-17)5(18)2-6(21-11)16-4-13-7-8(16)14-10(12)15-9(7)19/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t5-,6+,11+/m0/s1

InChI Key

IJQOFDIBBMYRQI-WGDKSQQYSA-N

Canonical SMILES

COC1(C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O)CO

Isomeric SMILES

CO[C@]1([C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)CO

2'-Deoxy-4'-methoxyguanosine is a modified nucleoside that features a methoxy group at the 4' position of the guanine base. This compound is significant in the study of nucleic acids due to its potential effects on the structure and function of DNA and RNA. The addition of the methoxy group can influence the stability, reactivity, and biological interactions of oligonucleotides containing this nucleoside.

Typical of nucleosides, including:

  • Oxidation: The methoxy group can be oxidized under appropriate conditions, leading to the formation of aldehydes or ketones.
  • Glycosylation: This compound can act as a glycosyl donor in reactions with suitable acceptors, facilitating the synthesis of more complex nucleosides.
  • Phosphorylation: It can be phosphorylated to form nucleotide derivatives, which are crucial for biological functions.

These reactions are essential for understanding how 2'-deoxy-4'-methoxyguanosine can be utilized in synthetic biology and medicinal chemistry.

The incorporation of 2'-deoxy-4'-methoxyguanosine into oligonucleotides may alter their biological activity. Studies indicate that modifications at the 4' position can affect the binding affinity to complementary strands and influence enzymatic activity. For instance, oligonucleotides containing this modified nucleoside may show enhanced resistance to nuclease degradation, making them valuable for therapeutic applications .

Several methods have been developed for synthesizing 2'-deoxy-4'-methoxyguanosine:

  • Glycosylation Reactions: This involves the reaction of a suitable guanine derivative with a sugar moiety under acidic or basic conditions to form the nucleoside.
  • Chemical Modification: Starting from 2'-deoxyguanosine, a methoxylation step can be performed using reagents like methyl iodide in the presence of a base to introduce the methoxy group at the 4' position.
  • Solid-phase Synthesis: This method allows for the automated synthesis of oligonucleotides containing 2'-deoxy-4'-methoxyguanosine, facilitating high-throughput production .

2'-Deoxy-4'-methoxyguanosine has several applications in research and biotechnology:

  • Oligonucleotide Synthesis: It is used to create modified oligonucleotides for use in gene therapy and molecular diagnostics.
  • Studying Nucleic Acid Interactions: This compound helps researchers investigate how modifications affect DNA and RNA stability and interactions with proteins.
  • Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting genetic material .

Research has shown that oligonucleotides containing 2'-deoxy-4'-methoxyguanosine exhibit distinct interaction profiles with proteins and other nucleic acids compared to unmodified counterparts. For example, studies indicate that these modified oligonucleotides may have altered binding affinities for enzymes such as polymerases and nucleases, which could impact their efficacy in therapeutic applications .

Several compounds share structural similarities with 2'-deoxy-4'-methoxyguanosine. Here is a comparison highlighting its uniqueness:

CompoundStructural ModificationUnique Properties
2'-DeoxyguanosineNo modificationStandard nucleoside used in DNA synthesis
2'-Deoxy-4'-thioadenosineSulfur substitution at 4'Increased nuclease resistance; altered binding
2'-Deoxy-5-methylcytidineMethyl group at 5'Enhanced stability; used in epigenetic studies
5-Methyl-2'-deoxycytidineMethyl group at 5'Important for DNA methylation studies

The presence of a methoxy group at the 4' position distinguishes 2'-deoxy-4'-methoxyguanosine from these compounds, potentially affecting its solubility, reactivity, and biological interactions.

XLogP3

-2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

297.10731860 g/mol

Monoisotopic Mass

297.10731860 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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